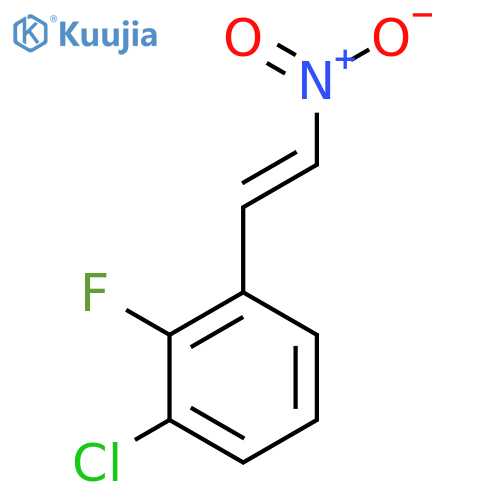Cas no 1818292-87-3 (1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)

1818292-87-3 structure
商品名:1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene
- SCHEMBL17512176
- starbld0005106
- 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene
- 1603889-29-7
- 1818292-87-3
- EN300-1969261
-
- インチ: 1S/C8H5ClFNO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+
- InChIKey: BSMXUUQWSKXVJY-SNAWJCMRSA-N
- ほほえんだ: ClC1=CC=CC(/C=C/[N+](=O)[O-])=C1F
計算された属性
- せいみつぶんしりょう: 200.9992843g/mol
- どういたいしつりょう: 200.9992843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.8Ų
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969261-5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 5g |
$1199.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-0.5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-0.05g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-1.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-1969261-1g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-10g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 10g |
$1778.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-0.25g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-5.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 5g |
$2277.0 | 2023-05-31 | ||
| Enamine | EN300-1969261-2.5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-1969261-10.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 10g |
$3376.0 | 2023-05-31 |
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1818292-87-3 (1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
